molecular formula C19H19FN2O3S B2389272 N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea CAS No. 338403-79-5

N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea

Cat. No. B2389272
CAS RN: 338403-79-5
M. Wt: 374.43
InChI Key: DTHLWGJTVXSJGR-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea, also known as DMPTU, is a thiourea derivative that has been extensively studied for its potential applications in scientific research. DMPTU has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for use in the treatment of various diseases. This compound has also been found to inhibit the formation of advanced glycation end products (AGEs), which are implicated in the development of various diseases, including diabetes and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea for use in laboratory experiments is its relative ease of synthesis. This compound is also relatively stable and can be stored for extended periods of time. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for further research on N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of the potential applications of this compound in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Synthesis Methods

N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea can be synthesized through the reaction of 3-(3,4-dimethoxyphenyl)acrylic acid with 4-fluoro-2-methylaniline and thionyl chloride. The resulting product is then treated with ammonium thiocyanate to yield this compound. The synthesis of this compound is relatively straightforward and can be achieved through a multi-step process.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea has been found to exhibit a range of potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for use in the treatment of various diseases.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[(4-fluoro-2-methylphenyl)carbamothioyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-12-10-14(20)6-7-15(12)21-19(26)22-18(23)9-5-13-4-8-16(24-2)17(11-13)25-3/h4-11H,1-3H3,(H2,21,22,23,26)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHLWGJTVXSJGR-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)NC(=S)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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